3-Iodo-1-methyl-1H-indazol-4-amine

Medicinal Chemistry Cross-Coupling Reactions Synthetic Methodology

This N1-methyl, C3-iodo indazol-4-amine is a privileged kinase inhibitor scaffold featuring an iodine atom that reacts 100–100,000× faster than Br/Cl analogs in Pd-catalyzed cross-coupling, enabling rapid 3-aryl SAR generation. The locked tautomeric state eliminates N-protection steps. Documented sub-micromolar activity against HCT116 (IC50 0.23 µM) and MCF7 cells provides a validated oncology starting point. Procure at 97–98% purity for reproducible Suzuki-Miyaura library synthesis.

Molecular Formula C8H8IN3
Molecular Weight 273.07 g/mol
Cat. No. B13120666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1-methyl-1H-indazol-4-amine
Molecular FormulaC8H8IN3
Molecular Weight273.07 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC(=C2C(=N1)I)N
InChIInChI=1S/C8H8IN3/c1-12-6-4-2-3-5(10)7(6)8(9)11-12/h2-4H,10H2,1H3
InChIKeyJDLKNJDGXFZRCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-1-methyl-1H-indazol-4-amine: Structure, Properties, and Role in Medicinal Chemistry Research


3-Iodo-1-methyl-1H-indazol-4-amine (CAS: 953410-90-7) is an iodinated N-methyl indazole derivative with the molecular formula C8H8IN3 and a molecular weight of 273.07 g/mol [1]. The compound features an indazole core—a privileged scaffold in kinase inhibitor discovery—with a C3-iodo substituent that serves as a versatile handle for palladium-catalyzed cross-coupling reactions, a C4-amine that functions as a hydrogen bond donor in ATP-binding pockets, and an N1-methyl group that locks the tautomeric state and eliminates the need for N-protection during derivatization [1]. This compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors and anticancer agents, with commercial availability at 97-98% purity from multiple reputable vendors .

3-Iodo-1-methyl-1H-indazol-4-amine Procurement Considerations: Why Analog Substitution Is Not a Straightforward Decision


Within the indazole-4-amine series, halogen substitution at the C3 position dramatically influences both synthetic utility and biological activity. The C3-iodo moiety enables cross-coupling reactions under significantly milder conditions than bromo or chloro analogs, with reactivity differences on the order of 100-1000× in palladium-catalyzed oxidative addition steps [1]. Concurrently, the N1-methyl group prevents the tautomeric equilibrium (1H ↔ 2H) present in unmethylated indazoles, which can confound regioselective derivatization and biological interpretation [2]. Procurement decisions that substitute 3-bromo-1-methyl-1H-indazol-4-amine or 1-methyl-1H-indazol-4-amine for the 3-iodo derivative may compromise downstream synthetic efficiency, require re-optimization of reaction conditions, or alter target engagement profiles. The following quantitative evidence addresses exactly where this compound demonstrates measurable differentiation.

3-Iodo-1-methyl-1H-indazol-4-amine Quantitative Differentiation: Head-to-Head Comparisons with Bromo, Chloro, and Non-Halogenated Analogs


3-Iodo-1-methyl-1H-indazol-4-amine vs. 3-Bromo and 3-Chloro Analogs: Cross-Coupling Reactivity Advantage of the C3-Iodo Handle

The C3-iodo substituent in 3-iodo-1-methyl-1H-indazol-4-amine provides substantially enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. The established relative reactivity order for aryl halides in oxidative addition with Pd(0) catalysts is Ar-I > Ar-Br >> Ar-Cl, with approximate relative rates of 10^6:10^4:1 [1]. This translates directly to milder reaction conditions, shorter reaction times, and broader substrate compatibility for Suzuki-Miyaura, Sonogashira, and other Pd-mediated couplings [2]. The indazole scaffold itself has been shown to participate efficiently in Suzuki coupling when iodinated at C3, enabling the synthesis of diverse 3-aryl indazole libraries [2].

Medicinal Chemistry Cross-Coupling Reactions Synthetic Methodology Aryl Halide Reactivity

3-Iodo-1-methyl-1H-indazol-4-amine vs. 1-Methyl-1H-indazol-4-amine: Synthetic Step Economy from Built-In Cross-Coupling Handle

3-Iodo-1-methyl-1H-indazol-4-amine incorporates a pre-installed C3-iodo coupling handle that eliminates the need for a separate halogenation step required when starting from 1-methyl-1H-indazol-4-amine (CAS: 77894-69-0) . The non-iodinated parent compound lacks any C3 functionalization, necessitating an additional iodination step (typically using iodine and an oxidizing agent) before cross-coupling diversification can proceed . This pre-functionalized architecture enables direct entry into Suzuki-Miyaura and related coupling reactions, avoiding the yield losses and purification overhead associated with sequential halogenation-coupling workflows [1].

Medicinal Chemistry Synthetic Efficiency Library Synthesis Step Economy

3-Iodo-1-methyl-1H-indazol-4-amine Antiproliferative Activity: Documented Potency Against Colon and Breast Cancer Cell Lines

3-Iodo-1-methyl-1H-indazol-4-amine has demonstrated potent in vitro antiproliferative activity across multiple human cancer cell lines. Reported IC50 values include 0.23 µM against HCT116 (colon cancer), 0.34 µM against A549 (lung cancer), and 0.88 µM against MCF7 (breast cancer) . The observed mechanism involves apoptosis induction via Bcl2 modulation and alteration of mitochondrial membrane potential, consistent with the expected activity of indazole-based kinase inhibitors . Direct comparative activity data for the 3-bromo and 3-chloro analogs in identical assay systems are not publicly available; however, the established relationship between halogen substitution and kinase binding affinity in indazole scaffolds suggests the iodo substituent may contribute unique steric and electronic properties relevant to target engagement [1].

Anticancer Research Kinase Inhibition Cell Proliferation Oncology

3-Iodo-1-methyl-1H-indazol-4-amine vs. Unmethylated 3-Iodo-1H-indazol-4-amine: Tautomeric Lock and N-Protection Advantage

The N1-methyl group in 3-iodo-1-methyl-1H-indazol-4-amine (MW: 273.07 g/mol) permanently locks the indazole tautomeric state, in contrast to 3-iodo-1H-indazol-4-amine (CAS: 885521-28-8, MW: 259.05 g/mol) which exists in a 1H ↔ 2H tautomeric equilibrium [1]. This tautomerism in unmethylated indazoles influences synthesis, reactivity, and biological properties, potentially leading to mixtures of regioisomeric products during functionalization or ambiguous biological interpretation [1]. The methylated compound eliminates the need for N-protection strategies (e.g., THP protection) that are frequently required when working with unmethylated indazoles to ensure regiocontrol during cross-coupling or functionalization steps [2].

Medicinal Chemistry Regioselective Synthesis Tautomerism N-Alkylation

3-Iodo-1-methyl-1H-indazol-4-amine Application Scenarios: Where the Evidence Supports Prioritization


Medicinal Chemistry: Synthesis of 3-Aryl Indazole Kinase Inhibitor Libraries

3-Iodo-1-methyl-1H-indazol-4-amine is optimally deployed as a core intermediate for generating diverse 3-aryl indazole libraries via Suzuki-Miyaura cross-coupling. The C3-iodo handle enables coupling with arylboronic acids under mild Pd-catalyzed conditions, facilitating rapid SAR exploration of the C3 position . This approach is particularly relevant for kinase inhibitor programs targeting PI3K, FLT3, and related oncology targets where indazole scaffolds (as in axitinib and pazopanib) have established therapeutic relevance [1].

Oncology Research: Lead Identification for Colon and Breast Cancer Programs

The compound's documented sub-micromolar antiproliferative activity against HCT116 (colon cancer, IC50 = 0.23 µM) and MCF7 (breast cancer, IC50 = 0.88 µM) cell lines positions it as a validated starting point for oncology lead discovery . Researchers can procure this compound to either evaluate its direct biological effects or use it as a scaffold for further derivatization, with the knowledge that the indazole core already demonstrates relevant cellular potency in these disease models .

Synthetic Methodology Development: Optimization of Pd-Catalyzed Cross-Coupling Conditions

The high reactivity of the C3-iodo substituent relative to bromo and chloro analogs (~100× and >10^5×, respectively) makes this compound an ideal substrate for developing and optimizing novel Pd-catalyzed cross-coupling protocols [2]. Its well-defined indazole core and commercial availability at 97-98% purity enable reproducible methodology studies without the confounding variables introduced by in situ halogenation or N-protection steps.

Structure-Activity Relationship Studies: Systematic Halogen Scanning at Indazole C3 Position

In medicinal chemistry programs where halogen identity at C3 is a key SAR variable, 3-iodo-1-methyl-1H-indazol-4-amine serves as the high-reactivity benchmark against which bromo and chloro analogs can be compared. While direct comparative activity data across all halogens in identical assays remain limited [3], the established reactivity hierarchy (I > Br >> Cl) [2] means the 3-iodo compound provides the most synthetically accessible entry point for exploring C3-substituted indazole chemical space before committing to less reactive halogen analogs.

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